2,6-Dichlorobenzaldehyde
Overview
Description
2,6-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a white to light beige crystalline powder with a strong, pungent odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination of 2,6-dichlorotoluene: One common method involves the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as phosphorus pentachloride.
Oxidation of 2,6-dichlorotoluene: Another method involves the continuous oxidation of 2,6-dichlorotoluene using hydrogen peroxide as the oxidizing agent and acetic acid as the solvent. Metal ion complexes of cobalt, molybdenum, and bromine are used as catalysts.
Industrial Production Methods
Industrial production of 2,6-dichlorobenzaldehyde typically involves the chlorination method due to its efficiency and cost-effectiveness. The process is designed to minimize waste and reduce environmental impact by optimizing reaction conditions and using catalysts that enhance yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,6-Dichlorobenzaldehyde can undergo oxidation reactions to form various products, including carboxylic acids.
Reduction: It can be reduced to form 2,6-dichlorobenzyl alcohol.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, ethanol, ether.
Major Products Formed
Oxidation: 2,6-Dichlorobenzoic acid.
Reduction: 2,6-Dichlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,6-Dichlorobenzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including antihypertensive agents.
Industry: Utilized in the production of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar in structure but with chlorine atoms at different positions.
2,6-Difluorobenzaldehyde: Contains fluorine atoms instead of chlorine.
Uniqueness
2,6-Dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,6-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
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InChI Key |
DMIYKWPEFRFTPY-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID5024970 | |
Record name | 2,6-Dichlorobenzaldehyde | |
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Molecular Weight |
175.01 g/mol | |
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Physical Description |
Yellowish flakes or fine off-white powder. Pungent odor. (NTP, 1992), Yellowish or off-white solid with a pungent odor; [CAMEO] Off-white hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Record name | 2,6-Dichlorobenzaldehyde | |
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Boiling Point |
329 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Flash Point |
275 °F (NTP, 1992) | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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CAS No. |
83-38-5 | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Record name | 2,6-Dichlorobenzaldehyde | |
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Record name | 2,6-Dichlorobenzaldehyde | |
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Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Record name | Benzaldehyde, 2,6-dichloro- | |
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Record name | 2,6-Dichlorobenzaldehyde | |
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Record name | 2,6-dichlorobenzaldehyde | |
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Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Melting Point |
158 to 160 °F (NTP, 1992) | |
Record name | 2,6-DICHLOROBENZALDEHYDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Dichlorobenzaldehyde?
A1: this compound has the molecular formula C7H4Cl2O and a molecular weight of 175.01 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- 1H NMR: This technique provides information on the hydrogen atoms in the molecule, including their chemical environment and coupling patterns. [, , , , , ]
- 13C NMR: This technique provides information on the carbon atoms in the molecule, including their chemical environment. [, , , ]
- IR Spectroscopy: This technique identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, , ]
- Mass Spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound, providing information on its structure. [, ]
Q3: What are some common synthetic routes to obtain this compound?
A3: this compound can be synthesized through various methods, including:
- Chlorination and Hydrolysis: One approach involves chlorinating 6-chloro-2-nitrotoluene followed by hydrolysis of the resulting product. []
- From p-Toluenesulfonic Acid: A four-step synthesis starting from p-toluenesulfonic acid utilizes HClO as a chlorinating agent and H2O2-HBr for side-chain halogenation. []
- From 2,6-Dichlorotoluene: This method uses phosphorus pentachloride and light to catalyze the chlorination of 2,6-dichlorotoluene, followed by hydrolysis to obtain the desired aldehyde. []
Q4: Can this compound be used to synthesize other valuable compounds?
A4: Yes, this compound serves as a versatile starting material in various synthetic transformations, including:
- Synthesis of 2,6-Dichlorobenzonitrile: This conversion can be achieved in a one-step method using KF/Al2O3 as a catalyst. []
- Synthesis of 3-(2,6-Dichlorophenyl)-5-(1-Pyrrolidone)-2,3-Isoxazoline: This fungicidal compound is prepared through a multi-step reaction sequence starting with the formation of this compound oxime. []
- Synthesis of Heterocyclic Fulgides: this compound undergoes Stobbe condensation with diethyl [1-(2,5-dimethyl-3-furyl)ethylidene]succinate to yield photochromic heterocyclic fulgides. []
Q5: How does the steric hindrance of the chlorine atoms in this compound influence its reactivity?
A5: The two chlorine atoms in the ortho positions of this compound create significant steric hindrance. This influences its reactivity by:
- Hindering Nucleophilic Attack: The bulky chlorine atoms hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions involving nucleophilic addition. [, ]
- Impacting Conformational Preferences: The steric hindrance can force the aldehyde group out of plane with the aromatic ring, affecting its electronic properties and reactivity. []
- Influencing Crystal Packing: The steric bulk of the chlorine atoms can affect how molecules pack in the solid state, influencing crystal structure and properties. [, , , ]
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound is not primarily known for its catalytic activity, it has been studied as a substrate in reactions exploring catalytic systems.
- Transfer Hydrogenation: Rubidium phosphate catalyzed transfer hydrogenation of aldehydes, including this compound, at room temperature showcasing its potential application in this reaction. []
- Electrochemical Reduction: this compound acts as a substrate in electrochemically induced chain reactions, demonstrating its participation in base-catalyzed additions initiated by electrochemical reduction. []
Q7: What is the impact of structural modifications on the biological activity of compounds derived from this compound?
A7: Several studies have explored the structure-activity relationship (SAR) of this compound derivatives:
- Antihypertensive Agents: Replacing the aldehyde group with a 4-substituted semicarbazone moiety led to potent antihypertensive activity in spontaneously hypertensive rats. []
- Anticancer Activity: Reacting this compound with 6-acetyltetralin resulted in α,β-unsaturated ketones that displayed potent anticancer activity against human tumor cell lines. []
- Antimicrobial Activities: Condensing this compound with hydrazinoquinolines generated quinolinehydrazones with potential antimicrobial activity. []
Q8: What is known about the stability of this compound and its formulations?
A8: this compound can be formulated into polymeric matrices for controlled release applications.
- Controlled-Release Polymers: Modifying linear and crosslinked poly(glycidyl methacrylate) with this compound yielded formulations with controlled release profiles in various media (neutral, alkaline, and acidic). []
Q9: What are some notable applications of this compound?
A9: this compound finds application in various fields:
- Pharmaceuticals: It serves as a key intermediate in the synthesis of the antihypertensive drug guanabenz. [, ]
- Agriculture: Derivatives of this compound have shown potential as fungicides. []
- Polymers: It acts as a building block for the development of controlled-release polymeric formulations. []
Q10: Have computational methods been used to study this compound and its derivatives?
A10: Yes, computational studies have provided insights into the properties of this compound and its derivatives:
- DFT Calculations: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and properties of this compound derivatives, supporting experimental findings. []
- In silico ADME Studies: Computational models predicted the ADME (absorption, distribution, metabolism, excretion) properties of novel oxindole derivatives incorporating this compound, indicating potential for good oral bioavailability and blood-brain barrier penetration. []
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